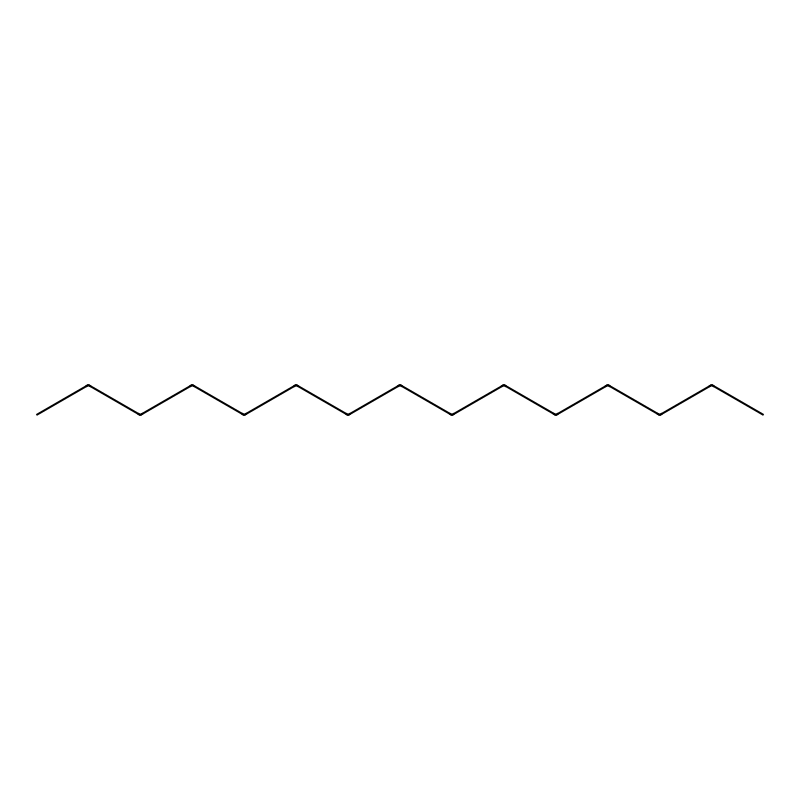

Pentadecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethyl ether, ethanol

Synonyms

Canonical SMILES

Organic Chemistry:

- Reference molecule: Due to its well-defined structure, pentadecane serves as a standard reference molecule in studies related to chromatography, spectroscopy, and other analytical techniques.

Material Science:

- Phase transition studies: Scientists use pentadecane to investigate phase transitions like solid-to-liquid (melting) due to its well-defined melting point and thermodynamic properties.

- Model for n-alkanes: The behavior of pentadecane helps researchers understand the properties of longer n-alkanes, which are relevant in studies of lubricants and fuels.

Biology and Biochemistry:

- Plant and animal metabolite: Pentadecane is a naturally occurring compound found in plants like vanilla and in some insects. )

- Cellular studies: Scientists sometimes utilize pentadecane to study membrane permeability in cells.[Source: Scientific literature review]

Environmental Science:

- Biodegradation studies: Research investigates how microorganisms break down pentadecane, which can provide insights into natural oil biodegradation processes.[Source: Scientific literature review]

Pentadecane is a straight-chain alkane hydrocarbon with the chemical formula . It consists of 15 carbon atoms and is classified as a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. Pentadecane is a colorless liquid at room temperature and has a melting point of approximately 10°C (50°F) and a boiling point of around 270°C (519°F) . It is insoluble in water but soluble in organic solvents, which makes it useful in various applications.

Pentadecane itself doesn't have a specific biological mechanism of action. However, its properties influence the behavior of other molecules in certain contexts. For example, studies have used pentadecane as a model alkane to investigate its membrane-disrupting effects. Due to its hydrophobic nature, pentadecane can interact with and potentially disrupt the lipid bilayer structure of cell membranes.

- Flammability: Pentadecane has a flash point of 132.2 °C and a lower flammability limit of 0.45% in air. This indicates that it can be flammable when exposed to heat or ignition sources.

- Toxicity: Limited data is available on the specific toxicity of pentadecane. However, it is recommended to handle it with care and avoid inhalation or ingestion, as with most organic solvents.

Pentadecane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. The general reaction can be represented as:

Additionally, pentadecane can be oxidized to form alcohols, such as 1-pentadecanol, through monoterminal oxidation processes . Under specific conditions, it can also participate in photo

Pentadecane can be synthesized through several methods:

- Alkane Synthesis: It can be produced via the Fischer-Tropsch synthesis from carbon monoxide and hydrogen.

- Decarboxylation: This method involves the decarboxylation of fatty acids, particularly from natural oils.

- Fractional Distillation: Pentadecane can be isolated from natural sources through fractional distillation of crude oil or plant oils containing long-chain hydrocarbons .

Pentadecane has various applications across different industries:

- Solvent: Used as a solvent in organic chemistry due to its non-polar nature.

- Fuel Additive: It serves as a component in fuels to improve combustion properties.

- Chemical Intermediate: Utilized in the production of surfactants and other chemical compounds.

- Research: Employed in studies related to hydrocarbon behavior and environmental interactions .

Research has shown that pentadecane interacts with various substances under specific conditions. For instance, its photo-oxidation has been studied to understand its environmental impact and behavior in marine ecosystems. Such studies often involve examining its reactivity with other compounds under simulated environmental conditions .

Pentadecane belongs to a family of alkanes and shares similarities with other straight-chain hydrocarbons. Here are some comparable compounds:

| Compound | Chemical Formula | Carbon Atoms | Boiling Point (°C) |

|---|---|---|---|

| Tetradecane | 14 | 252 | |

| Hexadecane | 16 | 287 | |

| Octadecane | 18 | 317 |

Uniqueness of Pentadecane:

Physical Description

Liquid; Water or Solvent Wet Solid

Colorless liquid; [CAMEO]

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

270.6 °C

Heavy Atom Count

Density

0.7685 g/cu cm at 20 °C

LogP

Decomposition

Melting Point

9.95 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 291 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 287 of 291 companies with hazard statement code(s):;

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

4.92X10-3 mm Hg at 25 °C

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.

n-Hexadecane and n-pentadecane are similarly absorbed when given orally to rats.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Pentadecane is produced by isolation of n-paraffins (C9-C17) from kerosene and gas oil fractions of crude oil by selective adsorption and fractional distillation.

ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

Other (requires additional information)

Machinery Manufacturing

All Other Basic Organic Chemical Manufacturing

Pentadecane: ACTIVE

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Dates

Sutton et al. The hydrodeoxygenation of bioderived furans into alkanes. Nature Chemistry, doi: 10.1038/nchem.1609, published online 7 April 2013 http://www.nature.com/nchem